1-Bromo-2-fluoro-4-(4-propylphenyl)benzene
Overview
Description
Pipoxolan Hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is used clinically to relieve smooth muscle spasms, particularly in conditions such as dysmenorrhea, renal colic, and vascular headaches . The compound has also shown potential in treating cerebrovascular diseases by inhibiting neuronal apoptosis and vascular smooth muscle cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: in 1968 .
Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Pipoxolan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pipoxolan Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.
Medicine: Potential therapeutic applications in treating cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions
Mechanism of Action
Pipoxolan Hydrochloride exerts its effects by modulating multiple pathways:
Smooth Muscle Relaxation: Inhibits phosphodiesterase and maintains cyclic-AMP levels, preventing calcium entry into smooth muscle cells.
Neuroprotection: Modulates neurotransmitter systems, increasing levels of dopamine and serotonin, which are critical for mood regulation and cognitive function.
Anti-inflammatory: Suppresses inflammatory factors such as NF-κB, AP-1, and STATs, while activating antioxidative pathways like Nrf2.
Comparison with Similar Compounds
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.
Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.
Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWDOHMFHCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601305 | |
Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149647-66-5 | |
Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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